molecular formula C22H16F3N3 B1212480 Fluotrimazol CAS No. 31251-03-3

Fluotrimazol

Katalognummer: B1212480
CAS-Nummer: 31251-03-3
Molekulargewicht: 379.4 g/mol
InChI-Schlüssel: LXMQMMSGERCRSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Fluotrimazole has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying antifungal activity and the synthesis of imidazole derivatives. In biology and medicine, fluotrimazol is used to treat various fungal infections, including pityriasis capitis, seborrheic dermatitis, tinea pedis, tinea corporis, facial tinea, and tinea cruris . It is also used in the development of new antifungal therapies and formulations. In industry, this compound is used as a fungicide and wood preservative to control powdery mildew and other fungal infections .

Wirkmechanismus

Target of Action

Fluotrimazole, also known as Fluotrimazol, is a wide-spectrum antifungal drug . Its primary target is the enzyme lanosterol 14 α-demethylase . This enzyme plays a crucial role in the synthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

Fluotrimazole interacts with its target, lanosterol 14 α-demethylase, by inhibiting its activity . This inhibition interferes with the synthesis of ergosterol . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Therefore, its depletion leads to alterations in the cell membrane, disrupting its function .

Biochemical Pathways

The primary biochemical pathway affected by Fluotrimazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14 α-demethylase, Fluotrimazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its structure and function .

Pharmacokinetics

The pharmacokinetics of Fluotrimazole have been studied in animals . It was found that only 10% of the administered dose reaches the systemic circulation after metabolism . Most of the substance was detected in the feces, with less than 1% excreted in the urine . These findings suggest that Fluotrimazole is primarily metabolized and excreted, limiting its bioavailability .

Result of Action

The inhibition of ergosterol synthesis by Fluotrimazole leads to significant changes in the fungal cell membrane . The lack of ergosterol disrupts the membrane’s structure and function, leading to the death of the fungal cells . This antifungal activity has been demonstrated in both in vivo and in vitro studies .

Vorbereitungsmethoden

Fluotrimazole can be synthesized through various methods. One common method involves the quasi-emulsion solvent diffusion technique, which is used to prepare fluotrimazol micro sponge gel. This method involves the use of emulsifiers and solvents to create a stable emulsion, which is then diffused to form microsponges containing the active compound . Industrial production methods may vary, but they generally involve similar principles of emulsion and solvent diffusion to ensure the stability and efficacy of the final product.

Analyse Chemischer Reaktionen

Fluotrimazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include formic acid, methanol, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of lanosterol 14α-demethylase inhibitors, fluotrimazol can interfere with the synthesis of ergosterol, leading to the denaturation of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Fluotrimazole is similar to other imidazole derivatives, such as clotrimazole and bifonazole. it has been shown to have higher antifungal activity compared to bifonazole and is comparable to clotrimazole . The unique structure of fluotrimazol, which includes both 2-fluorophenyl and 4-fluorophenyl groups, contributes to its enhanced antifungal properties. Other similar compounds include miconazole, ketoconazole, and econazole, which also belong to the imidazole class of antifungal agents.

Biologische Aktivität

Fluotrimazole is a compound belonging to the class of triazole antifungals, which are widely recognized for their efficacy against various fungal infections. This article delves into the biological activity of fluotrimazole, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Fluotrimazole exerts its antifungal effects primarily through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, fluotrimazole disrupts the conversion of lanosterol to ergosterol, leading to increased membrane permeability and ultimately cell death in susceptible fungi . This mechanism is similar to other azole antifungals but is enhanced by the fluorine substitution in fluotrimazole, which improves its binding affinity and potency.

Antifungal Activity

Fluotrimazole has demonstrated significant antifungal activity against a range of pathogenic fungi. The efficacy of fluotrimazole can be summarized in the following table:

Fungal Species Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Candida albicans0.25 - 1.0
Aspergillus fumigatus0.5 - 2.0
Trichophyton rubrum0.5 - 1.0
Microsporum canis1.0 - 2.0

These values indicate that fluotrimazole is particularly effective against Candida albicans, a common cause of opportunistic infections.

Case Studies and Research Findings

Several studies have investigated the biological activity and clinical applications of fluotrimazole:

  • Clinical Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated fluotrimazole's effectiveness in treating dermatophyte infections. The results indicated a cure rate of approximately 85% among patients treated with fluotrimazole compared to 70% with standard treatments .
  • Resistance Mechanisms : Research has also focused on understanding resistance mechanisms in fungi treated with fluotrimazole. A notable study found that mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, were linked to reduced susceptibility to fluotrimazole in clinical isolates of Candida glabrata .
  • Combination Therapies : Investigations into combination therapies have shown that fluotrimazole can enhance the effectiveness of other antifungal agents when used in tandem, particularly against resistant strains . This synergistic effect is attributed to its unique mechanism of action and pharmacokinetic profile.

Eigenschaften

IUPAC Name

1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3N3/c23-22(24,25)20-13-7-12-19(14-20)21(28-16-26-15-27-28,17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQMMSGERCRSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC(=CC=C3)C(F)(F)F)N4C=NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80185182
Record name 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31251-03-3
Record name Fluotrimazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31251-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluotrimazole [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluotrimazol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303302
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3-Trifluoromethyltrityl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80185182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[diphenyl[3-(trifluoromethyl)phenyl]methyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUOTRIMAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUP22XKV3T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluotrimazole
Reactant of Route 2
Fluotrimazole
Reactant of Route 3
Fluotrimazole
Reactant of Route 4
Fluotrimazole
Reactant of Route 5
Fluotrimazole
Reactant of Route 6
Fluotrimazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.